3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(4-Chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-chlorobenzyl group at position 2. The pyrido[3,2-d]pyrimidine scaffold is structurally related to uracil and is known for its diverse biological activities, including herbicidal, antiviral, and enzyme-inhibitory properties . The 4-chlorobenzyl substituent introduces electron-withdrawing effects and steric bulk, which may enhance binding affinity to biological targets such as protoporphyrinogen oxidase (PPO) in plants or kinases in mammalian systems .
The chlorine atom at the para position of the benzyl group likely improves metabolic stability and lipophilicity compared to non-halogenated derivatives.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-3-9(4-6-10)8-18-13(19)12-11(17-14(18)20)2-1-7-16-12/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCWNEXJUHEAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465551 | |
| Record name | F2135-0165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656801-73-9 | |
| Record name | F2135-0165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-chlorobenzylamine with a pyrimidine derivative under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, with a focus on substitutions at position 3 of the pyrido[3,2-d]pyrimidine-2,4-dione core:
Key Comparisons:
In contrast, the 4-methoxybenzyl analog () has electron-donating properties, which reduce bioactivity in herbicidal assays .
Structural Geometry :
- Crystal structures of related compounds (e.g., 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione) reveal that the benzene ring is nearly perpendicular (dihedral angle = 88.2°) to the pyrido[3,2-d]pyrimidine core, facilitating edge-to-face π-π stacking interactions critical for PPO inhibition . The 4-chlorobenzyl group in the target compound likely adopts a similar orientation.
Frontier Molecular Orbital (FMO) Analysis :
- Derivatives with fluorinated aryl groups (e.g., 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione) exhibit lower HOMO-LUMO gaps (ΔE = ~3.9–4.1 eV), correlating with enhanced electron-transfer capacity and herbicidal activity . The 4-chlorobenzyl group in the target compound may achieve comparable ΔE values.
Biological Activity :
- Molecular docking studies () show that pyrido[2,3-d]pyrimidine derivatives with halogenated aryl groups form π-π interactions with flavin adenine dinucleotide (FAD) in PPO and hydrogen bonds with Arg98 and Thr176 residues. The 4-chlorobenzyl group’s chlorine atom may participate in halogen bonding, further stabilizing enzyme-inhibitor complexes .
Biological Activity
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 391.8 g/mol
- CAS Number : 923257-23-2
The compound consists of a pyrido[3,2-d]pyrimidine core with a 4-chlorobenzyl substituent. Its structure is critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions such as cyclocondensation of substituted 6-amino-pyrimidines with appropriate aldehydes or ketones under acidic or basic conditions. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound .
The primary biological activity of this compound is linked to its inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to significant cytotoxic effects on cancer cells by preventing their progression from the G1 phase to the S phase of the cell cycle .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity across various cancer cell lines. For example:
- In vitro studies show that the compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells by reducing eEF-2K activity .
- The IC value for this compound has been reported to be around 420 nM against eEF-2K .
Antimicrobial Properties
In addition to its antitumor effects, this compound also demonstrates antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and may serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several studies have highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in preclinical models:
- Study on Breast Cancer Cells :
-
Antimicrobial Evaluation :
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Findings : Demonstrated effective inhibition against multiple bacterial strains, indicating broad-spectrum antimicrobial potential .
Data Summary Table
| Biological Activity | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| Inhibition of eEF-2K | MDA-MB-231 Cells | 420 | Reduced cell proliferation |
| Antimicrobial Activity | Various Bacterial Strains | N/A | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors with chlorobenzyl derivatives. Key steps include:
- Alkylation : Introducing the 4-chlorobenzyl group via nucleophilic substitution under reflux in polar solvents (e.g., acetonitrile or ethanol) .
- Cyclization : Acid- or base-catalyzed cyclization to form the pyrido-pyrimidine core. Temperature control (60–100°C) and pH adjustments (e.g., NaOH) are critical for yield optimization .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, aromatic protons appear at δ 6.15–8.30 ppm, while carbonyl carbons resonate near δ 178–180 ppm .
- X-ray Crystallography : Reveals planar pyrido-pyrimidine cores with dihedral angles (e.g., 88.2°) between aromatic rings, influencing intermolecular interactions like π-π stacking (centroid distances: 3.065–3.102 Å) and hydrogen bonding (C–H⋯O/N) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 350–400 range) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of pyrido[3,2-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from substituent variations (e.g., halogen placement) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., replacing 4-chlorobenzyl with fluorophenyl groups) and compare bioactivity via in vitro assays (e.g., enzyme inhibition) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., binding affinity ) and validate mechanisms .
- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles) with pharmacological results to identify structural determinants of activity .
Q. What experimental approaches optimize the compound’s solubility and stability for pharmacological studies?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., cyclodextrins) to enhance aqueous solubility via hydrogen bonding .
- pH-Dependent Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10) to identify stable formulations .
- Lipophilicity Adjustments : Modify substituents (e.g., methoxy groups) to balance logP values, improving membrane permeability without compromising stability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key parameters include binding energy (ΔG) and interaction fingerprints (e.g., hydrogen bonds with catalytic residues) .
- MD Simulations : Analyze conformational stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to assess target compatibility .
- QSAR Models : Train algorithms on datasets of pyrido-pyrimidine derivatives to predict bioactivity based on descriptors like polar surface area or H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
